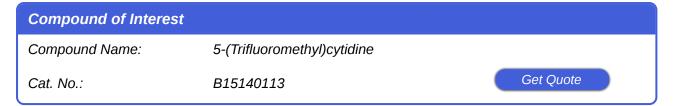


# 5-(Trifluoromethyl)cytidine: A Technical Guide for Researchers

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CAS Number: 76514-02-8

This technical guide provides an in-depth overview of **5-(Trifluoromethyl)cytidine**, a modified pyrimidine nucleoside of significant interest to researchers in drug development and molecular biology. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities and mechanisms of action.

## Core Properties of 5-(Trifluoromethyl)cytidine

**5-(Trifluoromethyl)cytidine** is a cytidine analog where the hydrogen atom at the 5th position of the pyrimidine ring is substituted with a trifluoromethyl group. This modification significantly alters the electronic properties of the nucleobase, which can, in turn, affect its biological activity.

## **Chemical and Physical Data**

The following table summarizes the known chemical and physical properties of **5- (Trifluoromethyl)cytidine**. It is important to note that while some properties have been computationally predicted, experimental data for certain physical characteristics are not readily available in the published literature.



Property	Value	Source
CAS Number	76514-02-8	N/A
Molecular Formula	C10H12F3N3O5	[1]
Molecular Weight	311.22 g/mol	[1]
IUPAC Name	4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofura n-2-yl)-5-(trifluoromethyl)pyrimidin-2(1H)-one	N/A
Canonical SMILES	C1=C(C(=O)N=C(N1[C@H]2 INVALID-LINK CO)O">C@@HO)N)C(F)(F)F	N/A
InChI	InChI=1S/C10H12F3N3O5/c11 -10(12,13)3-1-16(9(20)15- 7(3)14)8-6(19)5(18)4(2-17)21- 8/h1,4-6,8,17-19H,2H2, (H2,14,15,20)/t4-,5-,6-,8-/m1/s 1	N/A
InChlKey	GTPDEYWPIGFRQM- UAKXSSHOSA-N	[1]
Physical State	Solid (presumed)	[2]
Melting Point	No data available	[2]
Boiling Point	No data available	[2]
Solubility	No data available	[2]

# **Experimental Protocols**

This section details methodologies for the synthesis, purification, and analysis of **5- (Trifluoromethyl)cytidine**, adapted from established protocols for related modified nucleosides.



## Synthesis of 5-(Trifluoromethyl)cytidine

The synthesis of **5-(Trifluoromethyl)cytidine** can be achieved through the direct trifluoromethylation of a protected cytidine precursor. The following protocol is a generalized procedure based on modern trifluoromethylation methods.[3][4]

#### Materials:

- Protected Cytidine (e.g., 2',3',5'-tri-O-acetyl-cytidine)
- Trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent, or a source of trifluoromethyl radicals like CF₃I with a radical initiator)
- Anhydrous solvent (e.g., acetonitrile, DMF)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment
- Reagents for deprotection (e.g., methanolic ammonia)

#### Procedure:

- Protection of Cytidine: If starting from unprotected cytidine, the hydroxyl groups on the ribose sugar must be protected. A common method is acetylation using acetic anhydride in pyridine.
- · Trifluoromethylation Reaction:
  - In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the protected cytidine in the chosen anhydrous solvent.
  - Add the trifluoromethylating agent in slight excess. If a radical-based method is used, the radical initiator is also added at this stage.
  - Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



- Work-up and Deprotection:
  - Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a reducing agent if peroxides were used as initiators).
  - Remove the solvent under reduced pressure.
  - The crude product is then subjected to deprotection. For acetyl protecting groups, this is typically achieved by stirring in a solution of ammonia in methanol.
- Purification: The deprotected 5-(Trifluoromethyl)cytidine is then purified using column chromatography or HPLC as described below.

A workflow for a generalized synthesis is depicted below:



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Caption: Generalized workflow for the synthesis of **5-(Trifluoromethyl)cytidine**.

## **Purification and Analysis**

High-performance liquid chromatography (HPLC) is the method of choice for the purification and analysis of modified nucleosides like **5-(Trifluoromethyl)cytidine**.[5][6][7]

Purification by Preparative HPLC:

- Column: A reversed-phase C18 column is typically suitable.
- Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., triethylammonium acetate or ammonium formate).
- Detection: UV detection at a wavelength where the cytidine chromophore absorbs strongly (around 270-280 nm).



 Procedure: The crude product is dissolved in a minimal amount of the mobile phase and injected onto the column. Fractions are collected and analyzed for purity by analytical HPLC.
 Pure fractions are pooled and lyophilized to yield the final product.

#### Analysis:

- Purity Assessment: Analytical HPLC with a similar mobile phase system can be used to determine the purity of the final compound.
- Structural Confirmation:
  - Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) can confirm the molecular weight of the compound.
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:
    - ¹H NMR will show the characteristic peaks for the ribose and pyrimidine protons.
    - <sup>13</sup>C NMR will confirm the carbon skeleton.
    - ¹ºF NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group. A ¹ºF NMR spectrum for 5-(Trifluoromethyl)cytidine has been reported in the literature.[¹][8]

# **Biological Activity and Signaling Pathways**

While specific studies on the biological activity of **5-(Trifluoromethyl)cytidine** are limited, its mechanism of action can be inferred from the well-established activities of other 5-substituted pyrimidine nucleosides, such as 5-fluorouracil (5-FU) and its derivatives.[9] These compounds typically function as antimetabolites, interfering with nucleic acid synthesis and function.

## **Proposed Mechanism of Action**

It is hypothesized that **5-(Trifluoromethyl)cytidine** exerts its biological effects through the following pathway:

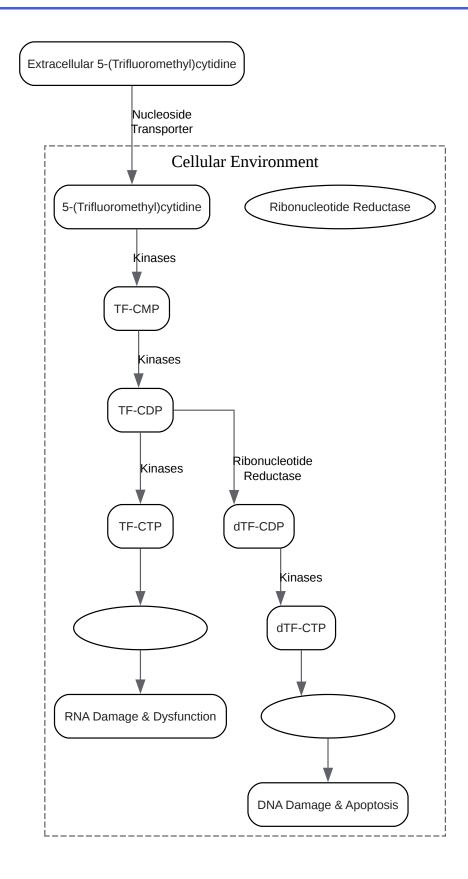
• Cellular Uptake: The nucleoside is transported into the cell via nucleoside transporters.



- Metabolic Activation: Inside the cell, 5-(Trifluoromethyl)cytidine is likely phosphorylated by cellular kinases to its monophosphate (TF-CMP), diphosphate (TF-CDP), and ultimately its active triphosphate form (TF-CTP).
- Incorporation into RNA: **5-(Trifluoromethyl)cytidine** triphosphate (TF-CTP) can be incorporated into growing RNA chains by RNA polymerases. The presence of the bulky and electron-withdrawing trifluoromethyl group can disrupt RNA structure and function.
- Conversion to Deoxyribonucleotide: The diphosphate form (TF-CDP) can be converted to the deoxyribonucleotide form (dTF-CDP) by ribonucleotide reductase.
- Incorporation into DNA: dTF-CDP is further phosphorylated to dTF-CTP, which can be incorporated into DNA by DNA polymerases, potentially leading to DNA damage and apoptosis.
- Inhibition of Pyrimidine Metabolism: The monophosphate form (or its deoxyuridine counterpart after deamination) may inhibit key enzymes in the pyrimidine biosynthesis pathway, such as thymidylate synthase, leading to a depletion of thymidine nucleotides required for DNA synthesis.

The proposed metabolic activation and mechanism of action pathway is illustrated below:





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